![molecular formula C19H28N4O3 B5591823 4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5591823.png)
4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine
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Description
4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine is a molecule that likely exhibits significant biological activity, given its structural components. These include an imidazole ring, known for its presence in biologically active molecules; a tetrahydrofuran moiety, which is often seen in natural products; and piperidine rings, common in pharmaceutical agents.
Synthesis Analysis
The synthesis of related compounds typically involves complex organic reactions. For instance, derivatives of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine have been prepared showcasing the intricate steps involved in assembling molecules with both imidazole and piperidine functionalities (Trabanco et al., 2007). These methodologies might be adaptable for synthesizing the compound , utilizing selective functionalization and coupling reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine has been elucidated through techniques like X-ray diffraction, showcasing how the arrangement of atoms and functional groups contributes to their chemical properties and reactivity patterns. For example, studies on related imidazole derivatives provide insights into their crystal and molecular structure, offering a basis for understanding the structural characteristics of the target compound (Naveen et al., 2015).
Scientific Research Applications
NMDA Receptor Ligands
4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, demonstrating potential applications in the treatment of Parkinson's disease (Wright et al., 1999).
Chemical Synthesis and Drug Design
The compound has been mentioned in the context of pharmaceutical patent analyses, indicating its relevance in the development of new drugs, specifically as alpha-subtype selective 5-HT-1D receptor agonists for treating migraines (Habernickel, 2001).
Muscarinic Receptor Agonists
Research into furanyl and oxazolyl N-substituted imidazoline salts, which are related to the compound of interest, has explored their potential as agonists of M1 muscarinic receptors, showcasing the compound's relevance in neurological and cognitive disorders (Aguado et al., 2007).
Radiopharmaceuticals
The compound's imidazole moiety has been utilized in the synthesis of bis(heteroaryl)piperazines labeled with carbon-14, contributing to research in radiopharmaceuticals and diagnostic imaging (Arjomandi et al., 2011).
Chemistry and Biochemistry
Its derivatives have been synthesized and evaluated for various biochemical applications, including as ligands for different types of receptors and in the synthesis of novel organic compounds, indicating the compound's versatility and potential in drug development and chemical research (Perregaard et al., 1992; Goli-Garmroodi et al., 2015).
properties
IUPAC Name |
[4-(1H-imidazol-2-yl)piperidin-1-yl]-[1-(oxolane-2-carbonyl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c24-18(22-9-3-14(4-10-22)17-20-7-8-21-17)15-5-11-23(12-6-15)19(25)16-2-1-13-26-16/h7-8,14-16H,1-6,9-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPILSAZRDBJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(CC2)C(=O)N3CCC(CC3)C4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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